molecular formula C15H12O5 B6405075 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261969-67-8

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405075
CAS No.: 1261969-67-8
M. Wt: 272.25 g/mol
InChI Key: ZUXMFNUUIHHTOB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the 3-position and a methoxycarbonylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methoxycarbonyl group can produce a primary alcohol.

Scientific Research Applications

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Similar in structure but lacks the methoxycarbonylphenyl group.

    4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of a hydroxy group.

    3-Hydroxy-4-methoxyphenylboronic acid: Similar structure with a boronic acid group.

Uniqueness

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(14(17)18)8-13(12)16/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMFNUUIHHTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690702
Record name 2-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-67-8
Record name 2-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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